molecular formula C21H14N2O2 B2420853 (Z)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one CAS No. 488796-11-8

(Z)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one

Cat. No.: B2420853
CAS No.: 488796-11-8
M. Wt: 326.355
InChI Key: IOVKXBOFSCCQPV-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one is an organic compound that features a benzo[d]oxazole moiety, a phenyl group, and a pyridinyl group connected through a propenone linkage. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one typically involves the following steps:

    Formation of Benzo[d]oxazole: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Aldol Condensation: The benzo[d]oxazole derivative undergoes aldol condensation with a benzaldehyde derivative to form the propenone linkage.

    Coupling with Pyridine: The final step involves coupling the intermediate with a pyridine derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propenone linkage.

    Reduction: Reduction reactions can target the carbonyl group in the propenone linkage.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It may be explored for its potential in creating novel materials with specific electronic properties.

Biology and Medicine

    Drug Development: Compounds with similar structures are often investigated for their potential as therapeutic agents, including anti-inflammatory and anticancer properties.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Industry

    Dye and Pigment Production: The compound’s structure may lend itself to applications in the production of dyes and pigments.

    Polymer Science: It can be used in the synthesis of polymers with specific characteristics.

Mechanism of Action

The mechanism of action for (Z)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one: The E-isomer of the compound.

    2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)propan-1-one: A saturated analog.

    2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-yn-1-one: An alkyne analog.

Uniqueness

The (Z)-isomer’s unique spatial arrangement can result in different biological activities and physical properties compared to its E-isomer and other analogs. This uniqueness can be leveraged in designing compounds with specific desired properties.

Properties

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-pyridin-4-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O2/c24-20(16-6-2-1-3-7-16)17(14-15-10-12-22-13-11-15)21-23-18-8-4-5-9-19(18)25-21/h1-14H/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVKXBOFSCCQPV-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CC2=CC=NC=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=C\C2=CC=NC=C2)/C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.